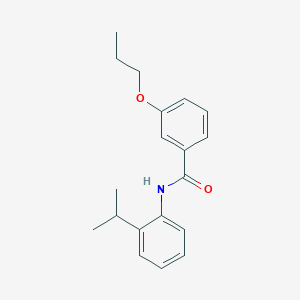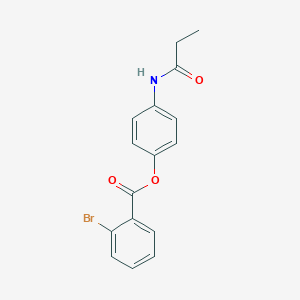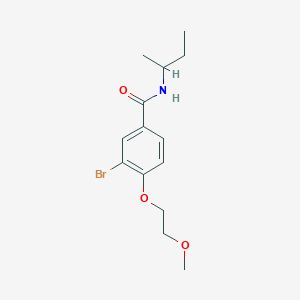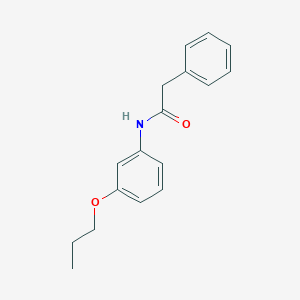![molecular formula C14H20N2O2 B268695 4-[(2,2-dimethylpropanoyl)amino]-N-ethylbenzamide](/img/structure/B268695.png)
4-[(2,2-dimethylpropanoyl)amino]-N-ethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2,2-dimethylpropanoyl)amino]-N-ethylbenzamide, commonly known as DPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPA is a derivative of benzamide and has a molecular formula of C16H22N2O2.
Mécanisme D'action
The mechanism of action of DPA is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer research, DPA has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression and chromatin remodeling. In Alzheimer's disease research, DPA has been shown to inhibit the aggregation of amyloid-beta peptides by binding to them and preventing their interaction with other peptides. In Parkinson's disease research, DPA has been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of antioxidant and detoxification genes.
Biochemical and Physiological Effects:
DPA has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, the inhibition of angiogenesis, the inhibition of amyloid-beta aggregation, the protection of dopaminergic neurons, and the activation of the Nrf2-ARE pathway. These effects are believed to be mediated by the inhibition of various enzymes and signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
DPA has several advantages for lab experiments, including its high potency, selectivity, and solubility. However, DPA also has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
Orientations Futures
There are several future directions for DPA research, including the development of more potent and selective derivatives, the investigation of its potential applications in other diseases, and the exploration of its mechanism of action. Additionally, the development of new methods for the synthesis and purification of DPA could facilitate its use in various research fields.
Méthodes De Synthèse
DPA can be synthesized through a multistep process involving the reaction of 4-aminobenzoyl chloride with 2,2-dimethylpropanoic acid and subsequent reaction with ethylamine. The final product is obtained through purification and isolation processes.
Applications De Recherche Scientifique
DPA has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, DPA has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, DPA has been shown to inhibit the aggregation of amyloid-beta peptides, which are responsible for the formation of plaques in the brain. In Parkinson's disease research, DPA has been shown to protect dopaminergic neurons from oxidative stress and prevent the formation of Lewy bodies, which are characteristic of Parkinson's disease.
Propriétés
Nom du produit |
4-[(2,2-dimethylpropanoyl)amino]-N-ethylbenzamide |
|---|---|
Formule moléculaire |
C14H20N2O2 |
Poids moléculaire |
248.32 g/mol |
Nom IUPAC |
4-(2,2-dimethylpropanoylamino)-N-ethylbenzamide |
InChI |
InChI=1S/C14H20N2O2/c1-5-15-12(17)10-6-8-11(9-7-10)16-13(18)14(2,3)4/h6-9H,5H2,1-4H3,(H,15,17)(H,16,18) |
Clé InChI |
HFBYVQVKBBMZIG-UHFFFAOYSA-N |
SMILES |
CCNC(=O)C1=CC=C(C=C1)NC(=O)C(C)(C)C |
SMILES canonique |
CCNC(=O)C1=CC=C(C=C1)NC(=O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[3-(2-phenoxyethoxy)phenyl]butanamide](/img/structure/B268615.png)






![2-[(3-Propoxyanilino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B268627.png)
![N-[3-(allyloxy)phenyl]cyclopropanecarboxamide](/img/structure/B268628.png)
![N-[4-(3-phenylpropoxy)phenyl]propanamide](/img/structure/B268630.png)


![N-[2-(2-phenoxyethoxy)phenyl]thiophene-2-carboxamide](/img/structure/B268635.png)